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molecular formula C13H10FNO3 B1289178 4-(Benzyloxy)-2-fluoro-1-nitrobenzene CAS No. 221040-07-9

4-(Benzyloxy)-2-fluoro-1-nitrobenzene

Cat. No. B1289178
M. Wt: 247.22 g/mol
InChI Key: JUGGVCLJDPHFQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372981B2

Procedure details

After dissolving the 4-benzyloxy-2-fluoronitrobenzene crude crystals (16.06 g, 63.65 mmol) in ethanol (1000 ml) and water (200 ml), electrolytic iron powder (14.0 g, 254.60 mmol) and ammonium chloride (27.2 g, 509.20 mmol) were added and the mixture was heated to reflux for 4.5 hours. The reaction solution was cooled to near room temperature, the insoluble portion was filtered off, washing was performed with ethanol and the solvent of the filtrate was distilled off under reduced pressure. The residue was dissolved in ethyl acetate, washed with saturated saline and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was adsorbed onto silica gel and purified by silica gel column chromatography (hexane-ethyl acetate system) to obtain the title compound (11.25 g, 51.78 mmol, 81.35%) as a brown oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
crude crystals
Quantity
16.06 g
Type
reactant
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
14 g
Type
catalyst
Reaction Step One
Yield
81.35%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[C:11]([F:18])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl-].[NH4+]>C(O)C.O.[Fe]>[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([NH2:15])=[C:11]([F:18])[CH:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=C1)[N+](=O)[O-])F
Name
crude crystals
Quantity
16.06 g
Type
reactant
Smiles
Name
Quantity
27.2 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
14 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4.5 hours
Duration
4.5 h
FILTRATION
Type
FILTRATION
Details
the insoluble portion was filtered off
WASH
Type
WASH
Details
washing
DISTILLATION
Type
DISTILLATION
Details
the solvent of the filtrate was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (hexane-ethyl acetate system)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(N)C=C1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 51.78 mmol
AMOUNT: MASS 11.25 g
YIELD: PERCENTYIELD 81.35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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